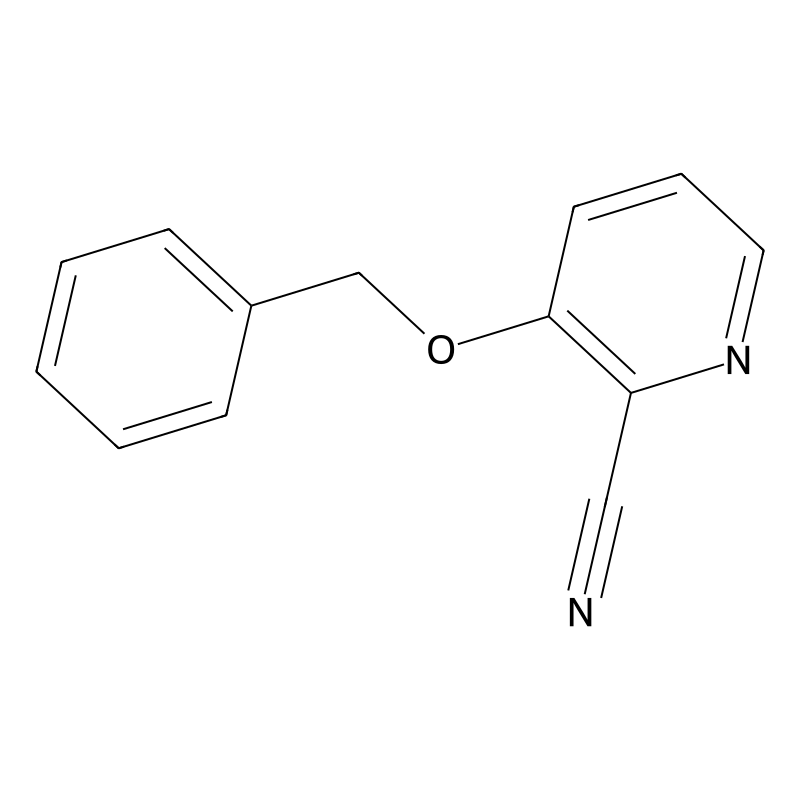

3-(Benzyloxy)picolinonitrile

Content Navigation

Using unprotected 3-hydroxypicolinonitrile wastes Grignard reagents; methyl ether deprotection destroys sensitive groups. 3-(Benzyloxy)picolinonitrile (CAS 24059-90-3) uniquely tolerates organometallics and deprotects cleanly via hydrogenolysis, enabling late-stage functionalization. Ideal for synthesizing 2-acetyl-3-hydroxypyridine anti-inflammatory and metal-binding anticancer pharmacophores. >98% purity, in stock.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

3-(Benzyloxy)picolinonitrile (CAS 24059-90-3) is a synthetically critical, orthogonally protected building block belonging to the substituted pyridine-2-carbonitrile class[1]. By masking the highly reactive 3-hydroxyl group with a robust benzyl ether, this compound serves as a pivotal precursor for synthesizing 2-acetyl-3-hydroxypyridine derivatives and complex metal-binding pharmacophores [2]. In industrial procurement, it is prioritized over its unprotected or methyl-protected analogs because it uniquely balances stability against strong nucleophiles—such as Grignard reagents used to functionalize the nitrile—with the ability to undergo mild, neutral deprotection via catalytic hydrogenation at late stages of synthesis [1].

Research Fit

Procuring the unprotected 3-hydroxypicolinonitrile as a generic substitute fundamentally compromises downstream organometallic functionalization [1]. The acidic 3-hydroxyl proton rapidly quenches Grignard or organolithium reagents, forming an insoluble magnesium or lithium salt. This not only wastes at least one equivalent of expensive organometallic reagent but also generates an adjacent anionic charge that electronically deactivates the nitrile group against nucleophilic attack [1]. Conversely, substituting with a methyl ether (3-methoxypicolinonitrile) solves the Grignard issue but introduces a fatal flaw during late-stage deprotection, requiring harsh Lewis acids (e.g., BBr3) that routinely destroy sensitive secondary amines or complex heterocyclic appendages built during the synthesis[2].

Substitution Risk

Grignard Addition Efficiency

In the synthesis of 2-acetylpyridine derivatives, the unprotected 3-hydroxyl group acts as an acidic proton source that quenches organometallic reagents [1]. Using 3-(Benzyloxy)picolinonitrile prevents the formation of a deactivating magnesium or lithium phenoxide salt at the 3-position. Patent literature demonstrates that treating 3-(Benzyloxy)picolinonitrile with methylmagnesium bromide at 0 °C cleanly affords 1-[3-(benzyloxy)pyridin-2-yl]ethanone in high yields, whereas the unprotected 3-hydroxypicolinonitrile baseline consumes excess equivalents of the Grignard reagent and suffers from drastically reduced nucleophilic attack on the nitrile due to electrostatic repulsion from the adjacent phenoxide anion[1].

| Evidence Dimension | Grignard Reagent Consumption and Nitrile Reactivity |

| Target Compound Data | 1.0 equivalent of Grignard required for nitrile addition; high conversion to ketone. |

| Comparator Or Baseline | 3-Hydroxypicolinonitrile (Unprotected baseline): Requires >2.0 equivalents of Grignard; poor nitrile conversion due to adjacent anionic deactivation. |

| Quantified Difference | >50% reduction in organometallic reagent consumption and prevention of reaction stalling. |

| Conditions | MeMgBr in THF at 0 °C to room temperature. |

Procuring the benzyl-protected form is mandatory for scaling up Grignard or organolithium additions to the nitrile without wasting expensive reagents or suffering low yields.

6-isomer: 358.4 °C

Late-Stage Deprotection Orthogonality

When selecting a protecting group for the 3-pyridinol position, buyers must consider downstream removal. The benzyl ether in 3-(Benzyloxy)picolinonitrile is cleanly removed via standard catalytic hydrogenation or mild acidic hydrolysis, which is completely orthogonal to the conditions used to build the core scaffold [1]. In contrast, substituting with the more common methyl ether analog (3-methoxypicolinonitrile) necessitates harsh deprotection conditions, such as boron tribromide (BBr3) at low temperatures or highly acidic reflux, which frequently degrade sensitive downstream functional groups like secondary amines or complex heterocyclic appendages found in advanced pharmaceutical intermediates [2].

| Evidence Dimension | Deprotection Conditions |

| Target Compound Data | Mild catalytic hydrogenation (H2, Pd/C, neutral pH) or controlled acidic hydrolysis. |

| Comparator Or Baseline | 3-Methoxypicolinonitrile (Methyl ether substitute): Harsh Lewis acidic cleavage (BBr3, -78 °C to RT, or strong acidic reflux). |

| Quantified Difference | Eliminates the need for highly corrosive, moisture-sensitive Lewis acids during late-stage unmasking. |

| Conditions | Late-stage unmasking of the 3-hydroxyl group after nitrile functionalization. |

Ensures high functional group tolerance in complex multi-step syntheses, reducing late-stage yield losses associated with harsh ether cleavage.

2-isomer pKa 0.48

Lipophilicity and Solvent Solubility

The unprotected 3-hydroxypicolinonitrile exhibits strong intermolecular hydrogen bonding, resulting in high lattice energy and poor solubility in non-polar or moderately polar aprotic solvents (like dry THF or ether) required for organometallic reactions. The introduction of the benzyl group in 3-(Benzyloxy)picolinonitrile disrupts this hydrogen bonding network and significantly increases the compound's lipophilicity [1]. This translates to high solubility in anhydrous THF at 0 °C, which is a strict prerequisite for homogeneous Grignard additions, whereas the unprotected baseline often forms intractable suspensions that lead to biphasic reaction stalling [2].

| Evidence Dimension | Aprotic Solvent Solubility (THF/Ether) |

| Target Compound Data | Highly soluble in anhydrous THF at 0 °C. |

| Comparator Or Baseline | 3-Hydroxypicolinonitrile: Poorly soluble in cold THF due to intermolecular H-bonding. |

| Quantified Difference | Enables homogeneous reaction conditions at low temperatures, preventing biphasic reaction stalling. |

| Conditions | Preparation of solutions in anhydrous THF at 0 °C for organometallic addition. |

Allows buyers to run strictly anhydrous, low-temperature reactions in a homogeneous phase, ensuring reproducible kinetics and high yields.

IKK-beta Inhibitor Synthesis

Using the highly efficient Grignard addition profile of the protected nitrile, this compound is directly converted to 1-[3-(benzyloxy)pyridin-2-yl]ethanone, a key building block for anti-inflammatory and anti-cancer therapeutics targeting the NF-κB pathway[1].

FTO Inhibitor Development

Utilizing the protected picolinonitrile scaffold to build metal-binding pharmacophores that coordinate the dinuclear active site, where the benzyl group protects the crucial oxygen ligand during intermediate coupling steps before late-stage deprotection [2].

Influenza PA Endonuclease Inhibitors

Serving as a protected core for synthesizing hydroxypyridinone carboxylic acid isosteres, where the benzyl group allows orthogonal deprotection after the assembly of complex metal-binding isosteres without degrading the newly formed active moieties [3].

Application Fit Matrix

References

- [1] WO2002024679A1 - PYRIDINE DERIVATIVES WITH IKB-KINASE (IKK-β) INHIBITING ACTIVITY

- [2] Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors, J Med Chem. 2021

- [3] Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors, ACS Infect Dis. 2020

XLogP3

Wikipedia

Explore Compound Types